REACTION_CXSMILES
|
B(Br)(Br)Br.[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][N:12]=[CH:13]2)=[CH:8][C:7]=1[O:16]C.C([O-])(O)=O.[Na+]>ClCCl>[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][N:12]=[CH:13]2)=[CH:8][C:7]=1[OH:16] |f:2.3|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C2C=CN=CC2=C1)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction with chloroform/isopropanol (3/1)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate and removal of the solvents
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C=CN=CC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |